REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([Cl:13])=[CH:6][C:5]=1[NH2:14].[CH3:16][C:17]1[CH:18]=[C:19]([CH2:24][C:25](Cl)=[O:26])[CH:20]=[C:21]([CH3:23])[CH:22]=1>>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([Cl:13])=[CH:6][C:5]=1[NH:14][C:25](=[O:26])[CH2:24][C:19]1[CH:18]=[C:17]([CH3:16])[CH:22]=[C:21]([CH3:23])[CH:20]=1
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Name
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|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)N)=O
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Name
|
(3,5-dimethylphenyl)acetyl chloride
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Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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CC=1C=C(C=C(C1)C)CC(=O)Cl
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Name
|
(3,5-dimethylphenyl)acetyl chloride
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Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)CC(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux on an oil bath
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Type
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TEMPERATURE
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Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux for an additional 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
|
At this time the reaction was cooled
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Type
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CUSTOM
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Details
|
the solvent removed in vacuo
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Type
|
CUSTOM
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Details
|
Recrystallization of the crude product from methanol
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)NC(CC1=CC(=CC(=C1)C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |